molecular formula C11H13N3 B8668649 1-Azabicyclo[2.2.2]oct-2-ene, 3-(5-pyrimidinyl)- CAS No. 137696-81-2

1-Azabicyclo[2.2.2]oct-2-ene, 3-(5-pyrimidinyl)-

Cat. No.: B8668649
CAS No.: 137696-81-2
M. Wt: 187.24 g/mol
InChI Key: XGAQURNJDQGJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[2.2.2]oct-2-ene, 3-(5-pyrimidinyl)- is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Azabicyclo[2.2.2]oct-2-ene, 3-(5-pyrimidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azabicyclo[2.2.2]oct-2-ene, 3-(5-pyrimidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137696-81-2

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-pyrimidin-5-yl-1-azabicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C11H13N3/c1-3-14-4-2-9(1)11(7-14)10-5-12-8-13-6-10/h5-9H,1-4H2

InChI Key

XGAQURNJDQGJTL-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=C2)C3=CN=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (0.35 ml. 4.8 mmol) was added to a rapidly stirred solution of 3-(5-pyrimidinyl)-1-azabicyclo[2.2.2] octan-3-ol (0.5 g, 2.4 mmol) in dichloromethane (15 ml), at 0° C. The solution was warmed to room temperature and stirred for 1 h before adding a second portion of thionyl chloride (0.2 ml) and refluxing for 0.25 h. The mixture was cooled to 10° C., water (10 ml) added and basified to pH >10 with potassium carbonate. Extraction into dichloromethane (3×50 ml). drying (Na2SO4) and evaporation of solvents under reduced pressure gave 3-(5-pyrimidinyl)-1-azabicyclo[2.2.2]oct-2-ene (0.16 g) as a yellow oil which crystallised on standing at 0° C., m/e 188 (M+H)+ ; δ (360 MHz,D2O) 1.86-1.98 (2H, m,CH2); 2.15-2.26(2H,m,CH2): 3.18-3.30 (2H,m,0.5×CH2 and CH); 3.62-3.72(3H,m,CH2 and 0.5×CH2) 7.23(1H,s,vinyl-H): 9.00(2H,s,pyrimidine-H); 9.15(1H,s,pyrimidine H). A solution of 3-(5-pyrmidinyl)-1-azabicyclo[2.2.2]oct-2-ene (0.31 g 1.66 mmol) in ethanol (40 ml) was hydrogenated over 10% pd/C (0.12 g) in a Parr apparatus. After 4 h the suspension was filtered through hyflo, the solvent removed under vacuum and, the residue chromatographed on alumina using dichloromethane/methanol (95:5) as eluant, to give 3-(5-pyrimidinyl)-1-azabicyclo[2.2.2]octane (0.17 g) as a yellow oil. The hydrochloride salt was made. m.p. 267°-270° C. (dec.); (Found C,56.00; H,6.88, N,17.74. C11H15N3.HCl.0.75H2O requires C,55.69; H,6.58; N,17.71%) m/e 189 (M+ for free base); δ (360 MHz,D2O) 1.89-1.94(2H,m,CH2); 2.13-2.24 (2H,m,CH2); 2.38-2.46 (1H, m, CH-bridgehead); 3.34-3.90(7H,m,3×CH2 --N and CH); 8.85(2H,s,pyrimidine-H); 9.09 (1H,s,pyrimidine-H).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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